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Compound of Interest

Compound Name: (2-Fluorobenzyl)cyanamide

CAS No.: 1249090-98-9

Cat. No.: B1443256 Get Quote

(2-Fluorobenzyl)cyanamide is a bespoke chemical entity of increasing interest to the fields of

medicinal chemistry and process development. Its molecular architecture, which marries a

fluorinated aromatic ring with the versatile cyanamide functional group, presents a unique

combination of physicochemical properties and synthetic potential. The presence of the fluorine

atom, a bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity,

and lipophilicity, making it a valuable substituent in drug design. Concurrently, the cyanamide

moiety serves as a linchpin for constructing more complex nitrogen-containing scaffolds, such

as guanidines, amidines, and various heterocycles, which are prevalent in a multitude of

bioactive molecules.[1][2]

This technical guide, prepared for researchers, scientists, and drug development professionals,

provides a comprehensive analysis of the core physical and chemical properties of (2-
Fluorobenzyl)cyanamide. We will delve into its molecular characteristics, predictive analytics

for its behavior, robust synthetic strategies, key reactivity pathways, and the necessary

protocols for its safe handling and characterization. This document is structured to provide not

just data, but a field-proven perspective on how to approach, utilize, and understand this

valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development. While extensive experimental data for (2-
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Fluorobenzyl)cyanamide is not broadly published, we can extrapolate a reliable profile based

on its constituent functional groups and related chemical structures.

Core Identification
Identifier Value Source

IUPAC Name N-(2-Fluorobenzyl)cyanamide -

CAS Number 1249090-98-9

Molecular Formula C₈H₇FN₂

Molecular Weight 150.16 g/mol

Canonical SMILES C1=CC=C(C(=C1)F)CNC#N -

Predicted Physicochemical Data
The properties in the following table are estimated based on structure-property relationships

and data from analogous compounds, such as 2-fluorobenzyl cyanide and other N-substituted

cyanamides.[3][4][5] The introduction of the N-H bond in the cyanamide, compared to a simple

cyanide, is expected to significantly increase the boiling point and water solubility due to the

potential for hydrogen bonding.
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Property
Predicted Value /
Observation

Rationale and
Experimental
Considerations

Appearance
Colorless to pale yellow solid

or oil.

Many benzyl derivatives are

crystalline solids at room

temperature. The polarity of

the cyanamide group supports

a solid state.

Melting Point 45 - 65 °C

This is a predictive range. The

parent compound, cyanamide,

melts at 44 °C.[5] The larger

benzyl group will increase this,

but the asymmetry may disrupt

crystal packing. Experimental

determination via Differential

Scanning Calorimetry (DSC) is

the gold standard.

Boiling Point > 250 °C (at atm. pressure)

Significantly higher than 2-

fluorobenzyl cyanide (235 °C)

due to intermolecular hydrogen

bonding from the N-H group.[4]

Vacuum distillation would be

required to prevent

decomposition.

Solubility

Soluble in polar organic

solvents (e.g., Ethanol,

Acetonitrile, DMSO, Ethyl

Acetate).[6] Limited solubility in

water; slightly soluble in

nonpolar solvents (e.g.,

Hexanes).

The molecule has both polar

(cyanamide) and nonpolar

(fluorobenzyl) regions. The N-

H group allows for hydrogen

bond donation and

acceptance, enhancing

solubility in polar protic

solvents.

pKa ~16-18 (for N-H proton) The N-H proton of a secondary

cyanamide is weakly acidic,

similar to an amide. The
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electron-withdrawing nature of

the adjacent nitrile group

enhances this acidity. Titration

or computational methods

would be used for precise

determination.

Synthesis and Reactivity: A Guide to Application
The utility of (2-Fluorobenzyl)cyanamide is defined by its synthesis and subsequent chemical

transformations. Understanding these pathways is critical for its incorporation into drug

discovery pipelines.

Synthetic Approaches
The synthesis of N-substituted cyanamides has traditionally relied on hazardous reagents.

However, modern chemistry offers safer and more efficient alternatives.

Causality Behind Synthetic Choices: The classical approach using cyanogen bromide (BrCN) is

effective but poses significant toxicity risks, making it unsuitable for scale-up and modern

laboratory environments.[2] The choice of a modern protocol, such as one employing N-

chlorosuccinimide (NCS) and a cyanide source, is driven by improved safety, operational

simplicity, and the use of readily available, less toxic reagents.[7]

Protocol: Synthesis via Oxidative N-Cyanation

This protocol is a representative method adapted from modern synthetic procedures for the

cyanation of amines.[7]

Reaction Setup: To a solution of 2-fluorobenzylamine (1.0 eq) in a suitable aprotic solvent

(e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc

cyanide (Zn(CN)₂, 0.6 eq).

Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add N-chlorosuccinimide

(NCS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not

exceed 5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until

the starting amine is consumed.

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield pure (2-Fluorobenzyl)cyanamide.

2-Fluorobenzylamine

(2-Fluorobenzyl)cyanamide

Oxidative
N-Cyanation

Reagents:Zn(CN)₂N-Chlorosuccinimide (NCS)Acetonitrile (Solvent) 

Reactions as an Electrophile

Reactions as a Nucleophile
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+ R₂NH
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(2-Fluorobenzyl)urea

+ H₂O, H⁺/OH⁻

(Hydrolysis)
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Caption: Key reactivity pathways of the cyanamide functional group.
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Spectroscopic and Analytical Characterization
Structural confirmation of (2-Fluorobenzyl)cyanamide relies on a combination of standard

spectroscopic techniques. The following data are predictive but are based on established

chemical shift and frequency correlations.

Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing

exchangeable protons like N-H.

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the

proton frequency, and standard acquisition parameters (e.g., pulse angle, acquisition time,

relaxation delay) are set.

Data Acquisition: Acquire the spectrum. A standard acquisition consists of 16 to 64 scans to

ensure a good signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

transform. The spectrum is then phased, baseline corrected, and referenced (typically to the

residual solvent peak or internal standard like TMS).

Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to

confirm the structure.

Predicted Spectroscopic Data
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Technique Predicted Signals and Interpretation

¹H NMR

~7.2-7.5 ppm (m, 4H): Aromatic protons of the

fluorobenzyl group. The fluorine atom will cause

complex splitting patterns. ~4.5 ppm (d, 2H):

Methylene protons (-CH₂-). They will appear as

a doublet due to coupling with the N-H proton.

~5.0-6.0 ppm (br s, 1H): The N-H proton. This

peak is often broad and its chemical shift is

concentration and solvent dependent.

¹³C NMR

~160-165 ppm (d, J ≈ 245 Hz): Aromatic carbon

directly bonded to fluorine (C-F). ~115-135 ppm

(m): Other aromatic carbons. ~117 ppm (s):

Nitrile carbon (-C≡N). ~45 ppm (s): Methylene

carbon (-CH₂-).

FT-IR (cm⁻¹)

~3300-3400: N-H stretch (sharp to medium).

~2225: C≡N stretch (strong, sharp). This is a

highly characteristic peak for the nitrile group.

~1600, 1490: Aromatic C=C stretches. ~1220:

C-F stretch.

Mass Spec. (ESI+)

[M+H]⁺ = 151.07: Protonated molecular ion.

[M+Na]⁺ = 173.05: Sodium adduct. High-

resolution mass spectrometry (HRMS) would be

used to confirm the elemental composition to

within 5 ppm.

Applications in Drug Discovery and Chemical
Synthesis
(2-Fluorobenzyl)cyanamide is not an end-product but a strategic intermediate. Its value lies in

its ability to be converted into structures of higher complexity and biological relevance.

The primary application is as a precursor to substituted guanidines. The guanidinium group is

basic and can be protonated at physiological pH, allowing it to form strong ionic interactions
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with biological targets like enzymes and receptors. The conversion involves the addition of a

primary or secondary amine across the C≡N bond of the cyanamide.

(2-Fluorobenzyl)cyanamide
Biologically Active

Guanidine Derivative
Primary/Secondary

Amine (R₂NH)

Addition Reaction

Click to download full resolution via product page

Caption: Transformation into high-value guanidine scaffolds.

Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling

based on analogous compounds is mandatory. Cyanamides and related nitrile-containing

compounds should be treated as toxic. [8][9]

Hazard Assessment: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with

skin. [8]It may cause skin and serious eye irritation. The parent compound, cyanamide, is a

known skin sensitizer. [9]* Personal Protective Equipment (PPE): Always wear a lab coat,

chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or

goggles. All handling of the solid or solutions should be performed inside a certified chemical

fume hood to prevent inhalation.

Handling: Avoid generating dust if it is a solid. Use appropriate tools (spatulas) for transfer.

Ensure adequate ventilation.

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic

chemical waste.

Conclusion
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(2-Fluorobenzyl)cyanamide stands as a potent and versatile intermediate for the modern

synthetic chemist. While its physical properties are largely predictive at this stage, its chemical

reactivity is well-grounded in the established principles of the cyanamide functional group. Its

value is unlocked through strategic application, primarily in the synthesis of fluorinated

guanidine-containing molecules for agrochemical and pharmaceutical research. Adherence to

rigorous safety protocols is paramount for its handling. This guide provides the foundational

knowledge and practical insights necessary for researchers to confidently and effectively

incorporate (2-Fluorobenzyl)cyanamide into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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